molecular formula C6H9ClO3 B1322464 Oxan-4-yl carbonochloridate CAS No. 89641-80-5

Oxan-4-yl carbonochloridate

Katalognummer: B1322464
CAS-Nummer: 89641-80-5
Molekulargewicht: 164.59 g/mol
InChI-Schlüssel: LXPXWKCKQMBYBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxan-4-yl carbonochloridate, also known as carbonochloridic acid, tetrahydro-2H-pyran-4-yl ester, is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It is a versatile compound widely used in scientific research and industrial applications due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for oxan-4-yl carbonochloridate involves the reaction of tetrahydropyran-4-ol with bis(trichloromethyl)carbonate in the presence of pyridine and tetrahydrofuran. The reaction is carried out under ice-cooling conditions, followed by stirring at room temperature. The product is then extracted and purified using ethyl acetate and water.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxan-4-yl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form tetrahydropyran-4-ol and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as pyridine.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, oxan-4-yl carbonochloridate serves as an important intermediate for synthesizing esters and amides. Its electrophilic carbonyl chloride group reacts readily with alcohols and amines, facilitating the formation of various derivatives. The tetrahydropyran moiety acts as a protecting group for hydroxyl functionalities, allowing selective modifications at other molecular sites .

Data Table: Reactivity and Applications in Organic Synthesis

Reaction TypeReagents UsedProducts FormedApplications
Ester FormationAlcoholsEstersFlavoring agents, fragrances
Amide FormationAminesAmidesPharmaceuticals
Nucleophilic SubstitutionNucleophiles (e.g., sodium azide)Various nucleophilic derivativesDrug development

Biology

In biological research, this compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to form reactive intermediates allows researchers to investigate binding sites on enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Case Study: Enzyme Inhibition Research

A notable study employed this compound to explore its interaction with specific enzymes involved in metabolic processes. The findings indicated that modifications of the compound could enhance binding affinity and selectivity towards target enzymes, paving the way for new therapeutic agents.

Medicine

The medicinal applications of this compound are primarily focused on its potential role in drug development. Its derivatives are investigated for pharmacological properties, including antibacterial and antiviral activities. The compound's reactivity allows for the design of prodrugs that can be activated within biological systems .

Data Table: Potential Therapeutic Applications

Application AreaSpecific UsesTarget Conditions
AntibacterialDerivatives tested against bacterial strainsInfections
AntiviralProdrugs designed for viral activationViral infections
Cancer TreatmentInvestigated as part of drug delivery systemsVarious cancers

Industry

In industrial applications, this compound is employed in producing specialty chemicals and polymers. Its utility extends to agrochemicals where it serves as a precursor for various formulations aimed at enhancing crop protection .

Case Study: Agrochemical Development

A recent project highlighted the use of this compound in developing new agrochemical products that improve crop yields while minimizing environmental impact. The study demonstrated that formulations incorporating this compound exhibited enhanced efficacy compared to traditional chemicals.

Wirkmechanismus

The mechanism of action of oxan-4-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Oxan-4-yl carbonochloridate can be compared with similar compounds such as:

    Tetrahydropyran-4-yl chlorocarbonate: Similar in structure but differs in reactivity and applications.

    Oxan-4-yl chloroformate: Another related compound with distinct properties and uses.

The uniqueness of this compound lies in its versatility and wide range of applications in various fields of scientific research and industry.

Biologische Aktivität

Oxan-4-yl carbonochloridate, a compound derived from carbonochloridic acid and oxan-4-yl alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C₇H₉ClO₃
  • Molecular Weight: Approximately 178.6 g/mol

The structure of this compound includes an oxane ring, which contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound may modulate various biochemical pathways through enzyme inhibition and receptor interaction. The carbonochloridate moiety is known for its electrophilic nature, which allows it to react with nucleophilic sites in proteins, potentially leading to alterations in enzyme activity or cellular signaling pathways.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation: this compound could interact with receptors, altering their activity and affecting downstream signaling cascades.

Pharmacological Properties

The biological activity of this compound has been investigated in several studies:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Antitumor Potential: Some research indicates that this compound may possess cytotoxic effects against cancer cell lines, warranting investigation into its use as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study conducted by Amponin et al. (2020) evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

This study supports the potential application of this compound as an antimicrobial agent in clinical settings.

Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation, researchers assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound showed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
1080
2565
5040

These findings suggest that this compound may have potential as an anticancer agent, although further studies are needed to elucidate its mechanisms of action.

Eigenschaften

IUPAC Name

oxan-4-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPXWKCKQMBYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626267
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-80-5
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxan-4-yl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution (40 mL) of bis(trichloromethyl)carbonate (2.97 g) in tetrahydrofuran was dropwise added a solution (10 mL) of pyridine (2.43 mL) in tetrahydrofuran under ice-cooling. After stirring under ice-cooling for 10 min., a solution (20 mL) of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran was dropwise added slowly. After stirring at room temperature for 2 hrs., the mixture was concentrated under reduced pressure, and ethyl acetate (50 mL) and water (50 mL) were added to the residue. The ethyl acetate layer was separated and taken, washed with 0.2N hydrochloric acid (20 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure gave tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution (10 mL) of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran was dropwise added, and the mixture was stirred overnight at room temperature. After concentration of the reaction mixture under reduced pressure, water (50 mL) was added, and the mixture was extracted with ethyl acetate (50 mL). The extract was washed with a 5% aqueous citric acid solution (50 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and a 4N hydrogen chloride—ethyl acetate solution (5 mL) was added. After stirring at room temperature for 30 min., diethyl ether (10 mL) was added and the mixture was stirred overnight. The precipitated solid was collected by filtration and dried under reduced pressure to give the title compound (1.20 g) as a white solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (40 mL) was added dropwise a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) under ice-cooling. The solution was stirred for 10 minutes under ice-cooling, and a solution of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran (20 mL) was slowly added dropwise. After stirring at room temperature for 2 hrs, the solution was concentrated under reduced pressure, and to the residue were added ethyl acetate (50 mL) and water (50 mL). The ethyl acetate layer was separated, and washed with 0.2 N hydrochloric acid (20 mL), and saturated saline (50 m), followed by drying over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Synthetic Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran (10 mL) was added dropwise thereto, followed by stirring at room temperature overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The extract was washed with 5% aqueous solution of citric acid (50 mL), and saturated saline (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (elute with ethyl acetate hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and added 4N hydrogen chloride-ethyl acetate solution (5 mL). After stirring at room temperature for 30 minutes, diethyl ether (10 mL) was added, followed by stirring overnight. The depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (1.20 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.